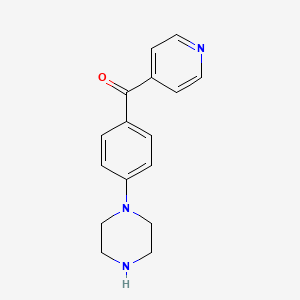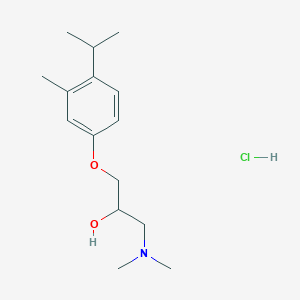
3-(4-acetyl-5-anilino-2-thienyl)-3-oxo-N-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-acetyl-5-anilino-2-thienyl)-3-oxo-N-phenylpropanamide, also known as AAT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the family of thienylacetamides and has shown promising results in various studies related to cancer treatment and other medical conditions.
科学的研究の応用
3-(4-acetyl-5-anilino-2-thienyl)-3-oxo-N-phenylpropanamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable effect in cancer treatment. In addition to cancer treatment, this compound has also been studied for its potential applications in treating other medical conditions, such as inflammation and pain.
作用機序
The mechanism of action of 3-(4-acetyl-5-anilino-2-thienyl)-3-oxo-N-phenylpropanamide involves the inhibition of histone deacetylase (HDAC) enzymes. HDAC enzymes play a role in the regulation of gene expression, and their inhibition can lead to changes in gene expression patterns. This compound has been shown to selectively inhibit HDAC6, which is involved in the regulation of various cellular processes, including cell migration and proliferation. Inhibition of HDAC6 by this compound leads to the accumulation of acetylated tubulin, which is involved in the formation of microtubules. The accumulation of acetylated tubulin leads to changes in the cytoskeleton of the cell, which can ultimately lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its role in inhibiting HDAC enzymes, this compound has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. Inhibition of MMPs by this compound can lead to a reduction in the invasiveness of cancer cells. This compound has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response.
実験室実験の利点と制限
The advantages of using 3-(4-acetyl-5-anilino-2-thienyl)-3-oxo-N-phenylpropanamide in lab experiments include its selective inhibition of HDAC6, which can lead to changes in gene expression patterns and ultimately lead to apoptosis in cancer cells. This compound has also been shown to have a good safety profile and low toxicity in animal studies. However, the limitations of using this compound in lab experiments include its poor solubility in water, which can make it difficult to administer in vivo. The synthesis of this compound is also complex and time-consuming, which can limit its availability for research purposes.
将来の方向性
The potential applications of 3-(4-acetyl-5-anilino-2-thienyl)-3-oxo-N-phenylpropanamide in cancer treatment and other medical conditions make it a promising compound for future research. Some potential future directions for research include the optimization of the synthesis method to improve the yield and purity of the product, the development of more soluble analogs of this compound, and the investigation of its potential applications in combination with other cancer treatments. This compound has also been shown to have anti-inflammatory effects, and future research could explore its potential applications in treating inflammatory diseases.
合成法
The synthesis of 3-(4-acetyl-5-anilino-2-thienyl)-3-oxo-N-phenylpropanamide involves the reaction of 2-acetylthiophene, aniline, and benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride and hydrochloric acid to yield the final product. The synthesis method has been optimized to obtain a high yield of the product with good purity.
特性
IUPAC Name |
3-(4-acetyl-5-anilinothiophen-2-yl)-3-oxo-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c1-14(24)17-12-19(27-21(17)23-16-10-6-3-7-11-16)18(25)13-20(26)22-15-8-4-2-5-9-15/h2-12,23H,13H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAMAVADGAQWCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(SC(=C1)C(=O)CC(=O)NC2=CC=CC=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-methoxy-3-(methoxymethyl)benzyl]-2-(4-methoxyphenyl)-N-[(1-methyl-4-piperidinyl)methyl]ethanamine](/img/structure/B6062443.png)

![2-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6062455.png)


![5-({[3-(dimethylammonio)propyl]amino}carbonyl)-2-[(hydroxyimino)methyl]-1-methylpyridinium diiodide](/img/structure/B6062482.png)
![4-({[3-mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B6062487.png)
![1-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-4-(methoxymethyl)piperidine](/img/structure/B6062500.png)
![N-[(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)methyl]-4-biphenylcarboxamide](/img/structure/B6062504.png)

![2-{[4-(2-fluoro-4-methoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B6062519.png)
![5-{[(4-methoxy-1-naphthyl)oxy]methyl}-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6062524.png)
![2-(2,3-dihydro-1H-inden-5-yloxy)-2-methyl-N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}propanamide](/img/structure/B6062534.png)
![N-[3-(1H-imidazol-1-yl)propyl]-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinecarboxamide](/img/structure/B6062554.png)